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Compound of Interest

Compound Name: DABCO-Bis(sulfur dioxide)

Cat. No.: B603139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable

surrogate for gaseous sulfur dioxide has revolutionized the synthesis of sulfur-containing

compounds. In combination with copper catalysis, DABSO enables a variety of powerful

transformations for the formation of sulfonylated molecules, which are key structural motifs in

numerous pharmaceuticals and agrochemicals. These reactions are characterized by their

operational simplicity, broad substrate scope, and mild conditions, making them highly valuable

in the field of medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for several key

copper-catalyzed reactions involving DABSO.

Copper-Catalyzed Three-Component Synthesis of
Sulfonic Esters
Application Note: This multicomponent reaction provides an efficient method for the synthesis

of sulfonic esters from aryl diazonium salts, alcohols, and DABSO.[1][2] The reaction proceeds

under mild conditions and demonstrates a broad tolerance for various functional groups,

offering a straightforward route to a diverse range of sulfonic esters.[1] This method is

particularly notable for being the first to utilize DABSO for the synthesis of aliphatic sulfonic

esters.[2]
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Caption: General workflow for the copper-catalyzed synthesis of sulfonic esters.

Quantitative Data Summary:

Aryl Diazonium
Salt (Ar-N₂⁺BF₄⁻)

Alcohol (R-OH)
Product (Ar-SO₂-
OR)

Yield (%)

4-MeC₆H₄ MeOH 4-MeC₆H₄SO₂OMe 85

4-MeOC₆H₄ MeOH 4-MeOC₆H₄SO₂OMe 82

4-FC₆H₄ MeOH 4-FC₆H₄SO₂OMe 78

4-ClC₆H₄ EtOH 4-ClC₆H₄SO₂OEt 75

4-BrC₆H₄ n-PrOH 4-BrC₆H₄SO₂OPr 72

C₆H₅ i-PrOH C₆H₅SO₂O-iPr 65

2-Naphthyl MeOH 2-Naphthyl-SO₂OMe 70

Detailed Experimental Protocol:

To a reaction tube are added the aryl diazonium tetrafluoroborate (0.5 mmol, 1.0 equiv),

DABSO (0.6 mmol, 1.2 equiv), and a copper catalyst (e.g., Cu(OAc)₂, 0.05 mmol, 10 mol%).
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The corresponding alcohol (5.0 mL) is then added as the solvent. The mixture is stirred at room

temperature for 12-24 hours until the starting material is consumed (monitored by TLC). Upon

completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and

concentrated under reduced pressure. The crude product is purified by flash column

chromatography on silica gel to afford the desired sulfonic ester.

Copper-Catalyzed Three-Component Synthesis of
Arenesulfonyl Fluorides
Application Note: This protocol describes a convenient copper-catalyzed three-component

reaction for the synthesis of arenesulfonyl fluorides from arylhydrazine hydrochlorides, DABSO,

and N-fluorobenzenesulfonimide (NFSI).[1][3] This method utilizes readily available starting

materials and proceeds under mild conditions to provide good yields of the desired products.

Arylhydrazine hydrochloride serves as a safe precursor for the generation of aryl radicals in this

transformation.[1][3] An alternative approach involves the use of arenediazonium salts with

KHF₂ as the fluorine source.[4][5]
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Caption: General workflow for the synthesis of arenesulfonyl fluorides.

Quantitative Data Summary:
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Arylhydrazine
Hydrochloride (Ar-
NHNH₂·HCl)

Product (Ar-SO₂F) Yield (%)

C₆H₅NHNH₂·HCl C₆H₅SO₂F 82

4-MeC₆H₄NHNH₂·HCl 4-MeC₆H₄SO₂F 85

4-MeOC₆H₄NHNH₂·HCl 4-MeOC₆H₄SO₂F 78

4-ClC₆H₄NHNH₂·HCl 4-ClC₆H₄SO₂F 75

4-BrC₆H₄NHNH₂·HCl 4-BrC₆H₄SO₂F 72

3-CF₃C₆H₄NHNH₂·HCl 3-CF₃C₆H₄SO₂F 68

2-Naphthyl-NHNH₂·HCl 2-Naphthyl-SO₂F 70

Detailed Experimental Protocol:

A mixture of arylhydrazine hydrochloride (0.5 mmol, 1.0 equiv), DABSO (0.6 mmol, 1.2 equiv),

NFSI (0.75 mmol, 1.5 equiv), and a copper catalyst (e.g., Cu(OAc)₂, 0.05 mmol, 10 mol%) in a

suitable solvent (e.g., DCE, 3.0 mL) is stirred in a sealed tube at a specified temperature (e.g.,

80 °C) for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled

to room temperature, diluted with water, and extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in

vacuo. The residue is purified by flash column chromatography on silica gel to afford the

corresponding arenesulfonyl fluoride.

Direct Copper-Catalyzed Three-Component
Synthesis of Sulfonamides
Application Note: This method provides a direct, single-step synthesis of sulfonamides from

readily available aryl boronic acids, amines, and DABSO, using a Cu(II) catalyst.[6][7][8][9] This

reaction is highly versatile, tolerating a wide range of aryl, heteroaryl, and alkenyl boronic

acids, as well as various primary and secondary amines.[6][7] This approach circumvents the

traditional multi-step synthesis of sulfonamides, which often requires pre-functionalized starting

materials.[6][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubs.acs.org/doi/abs/10.1021/jacs.8b04532
https://pubmed.ncbi.nlm.nih.gov/29965736/
https://scispace.com/pdf/direct-copper-catalyzed-three-component-synthesis-of-sln77fmb8d.pdf
https://ora.ox.ac.uk/objects/uuid:30abc43f-bd1b-4b26-8c3c-be2ebeca3a65/files/mef3a553a8e2aaaf309be43d4f11a9d8e
https://pubs.acs.org/doi/abs/10.1021/jacs.8b04532
https://pubmed.ncbi.nlm.nih.gov/29965736/
https://pubs.acs.org/doi/abs/10.1021/jacs.8b04532
https://pubmed.ncbi.nlm.nih.gov/29965736/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b603139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl Boronic Acid
Amine

DABSO

Reaction Mixture

Add

Cu(II) Catalyst Add

Solvent Add

Heating under
Air Atmosphere

Aqueous Workup
& Extraction

After completion Column
Chromatography

Sulfonamide
Product

Click to download full resolution via product page

Caption: General workflow for the direct synthesis of sulfonamides.

Quantitative Data Summary:

Aryl Boronic Acid
(Ar-B(OH)₂)

Amine (R¹R²NH)
Product (Ar-SO₂-
NR¹R²)

Yield (%)

C₆H₅B(OH)₂ Morpholine C₆H₅SO₂(Morpholino) 92

4-MeC₆H₄B(OH)₂ Piperidine

4-

MeC₆H₄SO₂(Piperidin

o)

88

4-MeOC₆H₄B(OH)₂ Aniline 4-MeOC₆H₄SO₂NHPh 75

3-ClC₆H₄B(OH)₂ Diethylamine 3-ClC₆H₄SO₂NEt₂ 85

2-Thienyl-B(OH)₂ Pyrrolidine
2-Thienyl-

SO₂(Pyrrolidino)
78

(E)-Styrenyl-B(OH)₂ Morpholine

(E)-

PhCH=CHSO₂(Morph

olino)

65
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Detailed Experimental Protocol:

An oven-dried reaction vessel is charged with Cu(OAc)₂ (0.1 mmol, 20 mol%), aryl boronic acid

(0.5 mmol, 1.0 equiv), and DABSO (0.75 mmol, 1.5 equiv). The vessel is evacuated and

backfilled with air. The amine (1.0 mmol, 2.0 equiv) and a suitable solvent (e.g., DMSO, 1.0

mL) are added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for 24

hours. After cooling to room temperature, the reaction mixture is diluted with water and

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column

chromatography on silica gel to afford the desired sulfonamide.

Copper(I)-Catalyzed Sulfonylative Suzuki-Miyaura
Cross-Coupling
Application Note: This reaction represents the first sulfonylative variant of the classic Suzuki-

Miyaura cross-coupling, providing a single-step route to diaryl sulfones from aryl boronic acids,

aryl iodides, and DABSO.[10][11][12] The process is catalyzed by a simple copper(I) species

and exhibits a broad substrate scope, allowing for the synthesis of a wide variety of diaryl

sulfones in high yields.[10]
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Caption: General workflow for sulfonylative Suzuki-Miyaura cross-coupling.

Quantitative Data Summary:

Aryl Iodide (Ar¹-I)
Aryl Boronic Acid
(Ar²-B(OH)₂)

Product (Ar¹-SO₂-
Ar²)

Yield (%)

4-Iodotoluene Phenylboronic acid 4-Tolyl-SO₂-Ph 95

4-Iodoanisole

4-

Methoxyphenylboronic

acid

4-MeOC₆H₄-SO₂-

C₆H₄-4-OMe
88

1-Iodo-4-

fluorobenzene

3-

Chlorophenylboronic

acid

4-FC₆H₄-SO₂-C₆H₄-3-

Cl
82

1-Iodonaphthalene Phenylboronic acid 1-Naphthyl-SO₂-Ph 75

2-Iodothiophene 4-Tolylboronic acid
2-Thienyl-SO₂-

C₆H₄-4-Me
70

Detailed Experimental Protocol:

To a screw-capped vial are added the aryl iodide (0.2 mmol, 1.0 equiv), aryl boronic acid (0.6

mmol, 3.0 equiv), DABSO (0.3 mmol, 1.5 equiv), Cu(MeCN)₄BF₄ (0.02 mmol, 10 mol%), and a

suitable ligand (e.g., a bipyridine ligand, 0.02 mmol, 10 mol%). The vial is sealed and purged

with an inert gas. A degassed solvent (e.g., DMPU, 1.0 mL) is added, and the mixture is heated

to 110 °C for 36 hours. After cooling, the reaction mixture is diluted with ethyl acetate and

washed with water and brine. The organic layer is dried over MgSO₄, filtered, and

concentrated. The crude product is purified by flash chromatography to give the desired diaryl

sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01697k
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01697k
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01697k
https://pubmed.ncbi.nlm.nih.gov/29620365/
https://pubmed.ncbi.nlm.nih.gov/29620365/
https://onesearch.nihlibrary.ors.nih.gov/discovery/fulldisplay?docid=cdi_proquest_miscellaneous_2579086896&context=PC&vid=01NIH_INST:NIH&lang=en&adaptor=Primo%20Central&tab=NIHCampus&query=creator%2Cequals%2C%20Liu%2C%20Yongan%20%2CAND&mode=advanced&offset=0
https://pubmed.ncbi.nlm.nih.gov/32115957/
https://pubmed.ncbi.nlm.nih.gov/32115957/
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.0c00484
https://pubs.acs.org/doi/abs/10.1021/jacs.8b04532
https://pubmed.ncbi.nlm.nih.gov/29965736/
https://pubmed.ncbi.nlm.nih.gov/29965736/
https://scispace.com/pdf/direct-copper-catalyzed-three-component-synthesis-of-sln77fmb8d.pdf
https://ora.ox.ac.uk/objects/uuid:30abc43f-bd1b-4b26-8c3c-be2ebeca3a65/files/mef3a553a8e2aaaf309be43d4f11a9d8e
https://pmc.ncbi.nlm.nih.gov/articles/PMC5424447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5424447/
https://pubs.rsc.org/en/content/articlelanding/2017/sc/c6sc05483h
https://pubs.rsc.org/en/content/articlelanding/2017/sc/c6sc05483h
https://www.researchgate.net/publication/314124781_Copper_i_-catalyzed_sulfonylative_Suzuki-Miyaura_cross-coupling
https://www.benchchem.com/product/b603139#copper-catalyzed-reactions-involving-dabso
https://www.benchchem.com/product/b603139#copper-catalyzed-reactions-involving-dabso
https://www.benchchem.com/product/b603139#copper-catalyzed-reactions-involving-dabso
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b603139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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